

Comparative Guide to Structure-Activity Relationships of Butanamide-Based Inhibitors

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Compound of Interest

Compound Name: *(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide*

CAS No.: 870812-31-0

Cat. No.: B1453537

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For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of butanamide-based inhibitors, a versatile scaffold that has yielded potent modulators of various key biological targets. By dissecting the structure-activity relationships (SAR) of these compounds, we aim to illuminate the path toward designing more potent, selective, and effective therapeutic agents.

This guide is structured into distinct sections, each focusing on a major target class for butanamide-based inhibitors. We will begin with a comprehensive exploration of Histone Deacetylase (HDAC) inhibitors, followed by an analysis of Fatty Acid Amide Hydrolase (FAAH) inhibitors, and conclude with their application as antibacterial agents. Each section will provide a detailed comparison of inhibitor performance, supported by experimental data and protocols, to offer actionable insights for your research and development endeavors.

Part 1: Butanamide-Based Histone Deacetylase (HDAC) Inhibitors

Introduction to HDACs as Therapeutic Targets

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the lysine residues of histones, leading to chromatin condensation and transcriptional repression.[1] The overexpression or aberrant activity of HDACs is implicated in the pathogenesis of numerous diseases, particularly cancer, where it can lead to the silencing of tumor suppressor genes.[2] [3] Consequently, the inhibition of HDACs has emerged as a promising therapeutic strategy for cancer and other conditions.[2] Several HDAC inhibitors (HDACis) have been approved for clinical use, validating this approach.[3]

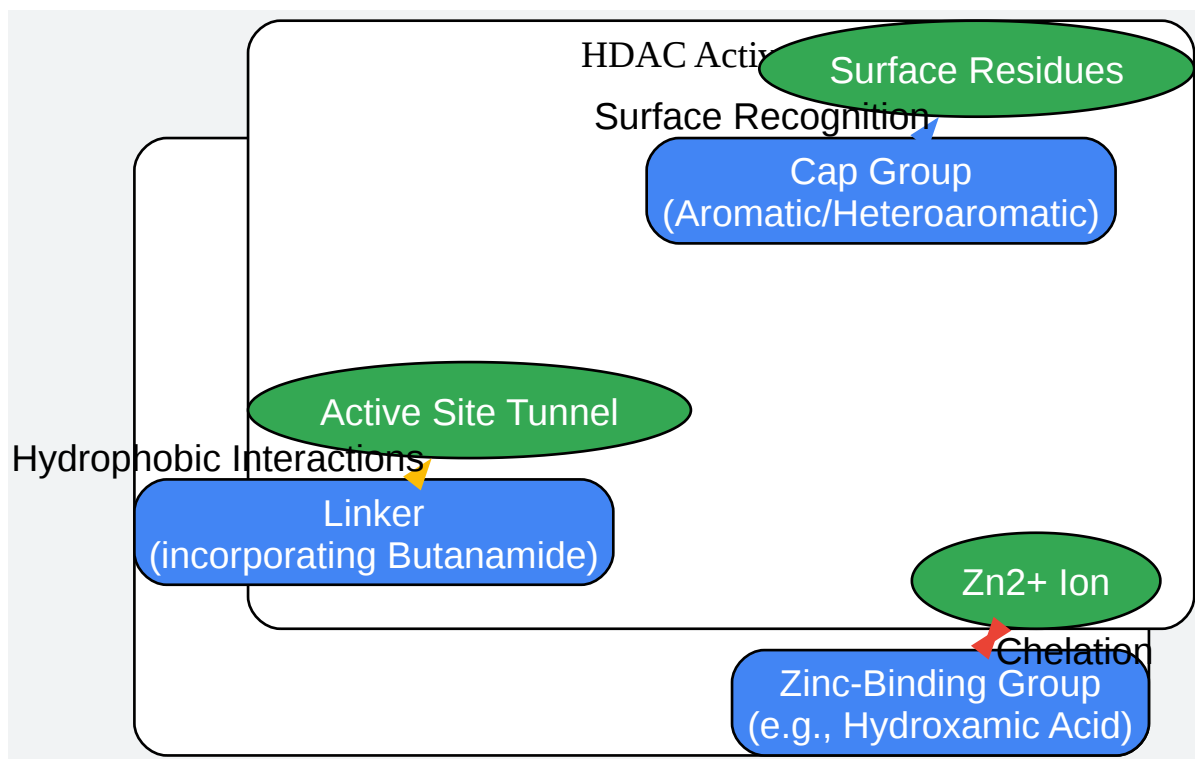
The butanamide scaffold, particularly when incorporated into a hydroxamic acid derivative, serves as a key structural motif in many potent HDAC inhibitors. Understanding the SAR of these compounds is crucial for developing next-generation inhibitors with improved isoform selectivity and reduced off-target effects.

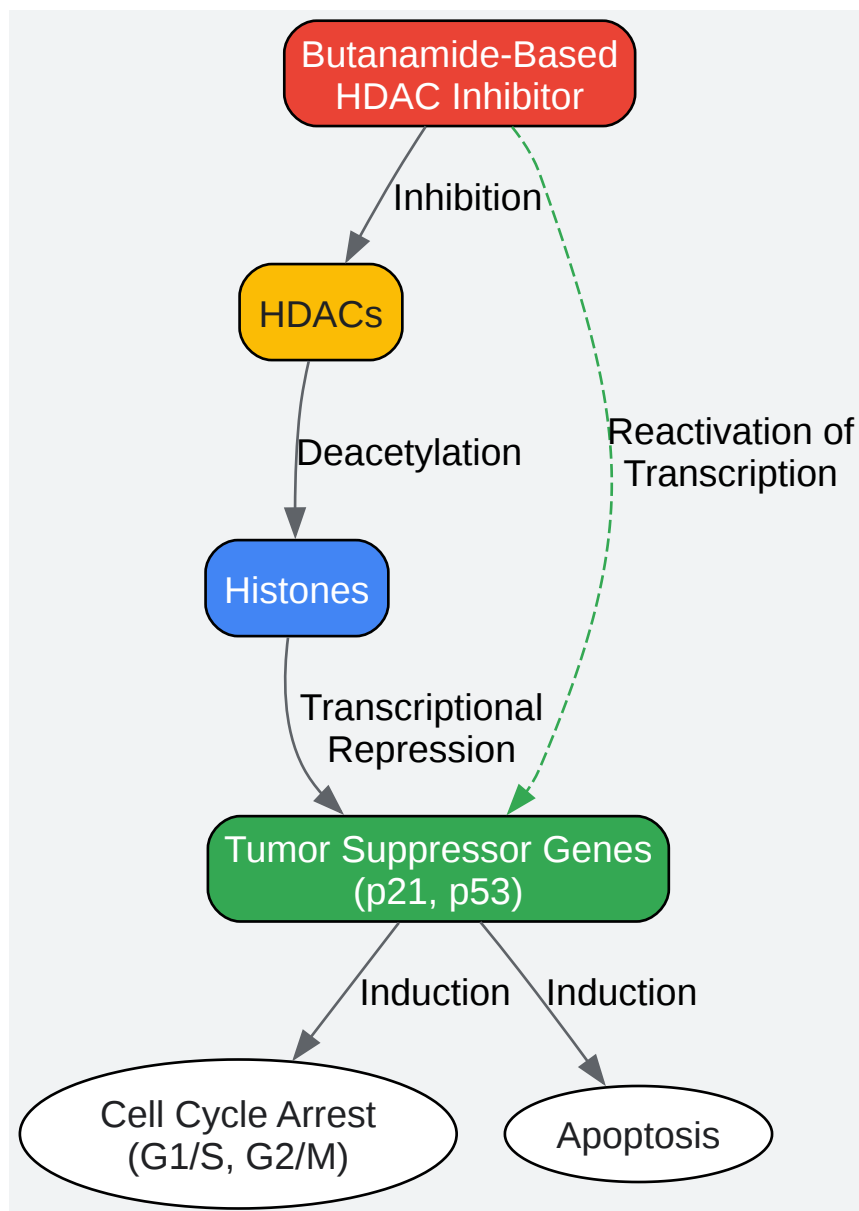
The HDAC Inhibitor Pharmacophore Model

A widely accepted pharmacophore model for HDAC inhibitors consists of three key components:

- **Zinc-Binding Group (ZBG):** This group chelates the zinc ion in the active site of the HDAC enzyme. The hydroxamic acid moiety (-CONHOH) is a classic and highly effective ZBG.[4]
- **Linker:** This is typically a hydrophobic chain that connects the ZBG to the cap group and occupies the tunnel-like active site of the enzyme.[2] The length and rigidity of the linker are critical for optimal binding and isoform selectivity.
- **Cap Group (or Surface Recognition Domain):** This is a larger, often aromatic or heteroaromatic group that interacts with residues on the surface of the enzyme's active site, contributing to binding affinity and selectivity.[2][4]

The butanamide core can be strategically incorporated within this pharmacophore, often forming part of the linker and connecting to the ZBG.





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Sources

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